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7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

Positional isomer comparison Physicochemical properties LogP differentiation

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3) is a heterocyclic small molecule (C₇H₁₀N₄, MW 150.18) belonging to the 2,3-dihydroimidazo[1,2-c]pyrimidine family. Its structure features a partially saturated imidazole ring fused to a pyrimidine core, bearing a primary amine at the 5-position and a methyl group at the 7-position.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 32705-68-3
Cat. No. B3260079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
CAS32705-68-3
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=NC(=N)N2CCNC2=C1
InChIInChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8)10-5/h4,8-9H,2-3H2,1H3
InChIKeyPCGWWEJEBJVFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3): Core Scaffold Identity and Procurement Position


7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3) is a heterocyclic small molecule (C₇H₁₀N₄, MW 150.18) belonging to the 2,3-dihydroimidazo[1,2-c]pyrimidine family [1]. Its structure features a partially saturated imidazole ring fused to a pyrimidine core, bearing a primary amine at the 5-position and a methyl group at the 7-position . This compound is primarily positioned as a synthetic building block for medicinal chemistry and kinase inhibitor programs, with the imidazo[1,2-c]pyrimidine scaffold having been validated in potent Syk family kinase inhibitors (e.g., BAY 61-3606, Ki = 7.5 nM) and JAK kinase inhibitors [2][3]. Commercially, it is available at a typical purity of ≥95% from multiple suppliers .

Why Generic Imidazo[1,2-c]pyrimidine Substitution Fails: Critical Positional and Substituent Effects of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine


The 5-amino-7-methyl-2,3-dihydro substitution pattern of CAS 32705-68-3 is not interchangeable with other imidazo[1,2-c]pyrimidine variants. The 5-position primary amine provides a nucleophilic handle for derivatization (e.g., amide coupling, urea formation, or transition-metal-catalyzed amination), which is sterically and electronically distinct from the 8-amino positional isomer (CAS 860721-60-4) . The 7-methyl group contributes electron-donating character that shifts the electron density of the pyrimidine ring and alters LogP (XlogP = -0.2 for the 5-amino isomer vs. LogP = -1.27 predicted for the 8-amino isomer), impacting solubility and membrane permeability in downstream applications [1]. Furthermore, the 2,3-dihydro (partially saturated) imidazole ring confers greater conformational flexibility and distinct basicity (aliphatic tertiary amine pKa ~8-10) compared to the fully aromatic imidazo[1,2-c]pyrimidine analog 7-methylimidazo[1,2-c]pyrimidine (CAS 425615-33-4, MW 133.15), which lacks the saturated ethylene bridge and the 5-amino group . Substituting one analog for another without compensating for these differences can lead to failed synthetic routes, altered biochemical activity, or irreproducible biological results [2].

Product-Specific Quantitative Evidence Guide: 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine Differentiation from Closest Analogs


5-Amino vs. 8-Amino Positional Isomer: Physicochemical Differentiation of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

The target compound 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3) differs from its 8-amino positional isomer (CAS 860721-60-4) in predicted LogP. The 5-amino isomer exhibits an XlogP of -0.2, whereas the 8-amino isomer has a predicted LogP of -1.27, a difference of approximately 1.07 log units . This indicates the 5-amino isomer is significantly less hydrophilic, which affects its partitioning behavior in extraction, chromatography, and biological membrane interactions. Both share identical molecular formula (C₇H₁₀N₄) and molecular weight (150.18), but the topological polar surface area (TPSA) differs as a consequence of amine placement: 54 Ų for the 5-amino isomer .

Positional isomer comparison Physicochemical properties LogP differentiation

Dihydro vs. Aromatic Scaffold: Conformational Flexibility and Basicity Advantage of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

The 2,3-dihydroimidazo[1,2-c]pyrimidine core of the target compound contains a saturated ethylene bridge (-CH₂-CH₂-) in the imidazole ring, contrasting with the fully aromatic 7-methylimidazo[1,2-c]pyrimidine (CAS 425615-33-4) . This saturation introduces an sp³-hybridized tertiary amine (aliphatic) with an estimated pKa of ~8-10, compared to the aromatic imidazole nitrogen (pKa ~6-7) in the unsaturated analog [1]. The saturated ethylene bridge also permits ring puckering, generating conformational ensembles not accessible to the planar aromatic system. The molecular weight difference (150.18 vs. 133.15 for the aromatic analog) and the presence of the 5-NH₂ group (absent in the aromatic analog) further distinguish these scaffolds for derivatization purposes .

Scaffold comparison Conformational flexibility Basicity 2,3-Dihydro vs. aromatic

7-Methyl Electron-Donating Effect: QSAR-Driven Rationale for Antibacterial Activity Differentiation

A QSAR study of a series of 2,3-dihydroimidazo[1,2-c]pyrimidines established that antibacterial activity against Gram-positive bacteria is enhanced by bulky electron-releasing groups, whereas activity against Gram-negative bacteria is favored by electron-withdrawing groups [1]. The 7-methyl substituent on the target compound is a classical electron-donating group (Hammett σₘ = -0.07, σₚ = -0.17) that increases electron density on the pyrimidine ring via inductive and hyperconjugative effects. This QSAR model provides a class-level inference that the 7-methyl-5-amino substitution pattern may preferentially favor Gram-positive antibacterial activity compared to analogs bearing electron-withdrawing substituents (e.g., 7-chloro or 7-nitro derivatives) [2]. The antimycobacterial activity of related imidazo[1,2-c]pyrimidine derivatives has been confirmed with MIC values in the range of 2–20 μg/mL against M. tuberculosis H37Rv [3].

QSAR Antibacterial Electron-donating group Gram-positive vs. Gram-negative

5-Amine as a Synthetic Handle: Validated Derivatization Utility in Kinase Inhibitor Programs

The 5-amino group on the target compound serves as the critical derivatization point for generating potent kinase inhibitors. The imidazo[1,2-c]pyrimidine scaffold with 5-amino substitution has been structurally validated in BAY 61-3606, a Syk kinase inhibitor with Ki = 7.5 nM and IC₅₀ = 10 nM, where the 5-position amine forms a key hydrogen bond with the kinase hinge region [1]. Similarly, the JAK kinase inhibitor patent (NZ603446A) claims 5,7-substituted imidazo[1,2-c]pyrimidines, establishing that the 5-position is essential for kinase binding [2]. The 7-methyl group on the target compound provides a sterically minimal, electron-donating substituent that does not interfere with 5-position derivatization, making it an ideal starting material for parallel library synthesis compared to bulkier 7-substituted analogs (e.g., 7-phenyl or 7-(3,4-dimethoxyphenyl) derivatives) [3].

Kinase inhibitor Syk inhibitor JAK inhibitor Derivatization handle Building block

Predicted Boiling Point and Density Differentiation from Unsubstituted Parent Scaffold

The target compound exhibits a predicted boiling point of 283.9±23.0 °C and density of 1.44±0.1 g/cm³ . For comparison, the unsubstituted 2,3-dihydroimidazo[1,2-c]pyrimidine parent scaffold (CAS 15773-15-8, MW 121.14) has a lower molecular weight and lacks the 7-methyl and 5-amino substituents, resulting in substantially different physical properties that affect chromatographic behavior and purification protocols [1]. The 7-methyl-5-amino substitution pattern increases molecular weight by 29.04 Da and introduces one hydrogen bond donor (amine), which raises the boiling point relative to the unsubstituted scaffold and alters silica gel chromatography retention (Rf values) [2].

Physicochemical properties Boiling point Density Purification

Commercial Availability and Purity Benchmarking Against Closest Analogs

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3) is commercially available from multiple vendors at catalog purity of ≥95% . In contrast, the 8-amino positional isomer (CAS 860721-60-4) shows no listed commercial suppliers in major catalog databases, indicating limited or no off-the-shelf availability . The aromatic analog 7-methylimidazo[1,2-c]pyrimidine (CAS 425615-33-4) is available but lacks the 5-amino synthetic handle, requiring additional synthetic steps to install amine functionality at that position . The target compound thus offers a direct procurement pathway to the 5-amino-7-methyl substitution pattern without requiring in-house synthesis of the heterocyclic core.

Commercial availability Purity Procurement Supply chain

Best Research and Industrial Application Scenarios for 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine (CAS 32705-68-3)


Kinase Inhibitor Lead Generation: Syk, JAK, and CDK Family Targeting

The 5-amino-7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidine scaffold is a direct precursor for generating ATP-competitive kinase inhibitors targeting the hinge-binding region of Syk, JAK, and CDK family kinases. BAY 61-3606, a clinical-stage Syk inhibitor (Ki = 7.5 nM), and multiple JAK inhibitor patent exemplifications use this exact core with 5-position elaboration [1][2]. The 7-methyl group provides optimal steric and electronic properties for kinase pocket complementarity, and the 5-amine can be directly coupled to carboxylic acids, aryl halides, or heteroaryl chlorides to generate focused kinase inhibitor libraries. Researchers should prioritize this building block when initiating SAR programs around the imidazo[1,2-c]pyrimidine hinge-binding motif, particularly for autoimmune and oncology indications where Syk and JAK are validated targets [3].

Antibacterial SAR Exploration with Gram-Positive Selectivity Bias

Based on the QSAR model established by Chhabria et al. (2011), the electron-donating 7-methyl group on the 2,3-dihydroimidazo[1,2-c]pyrimidine scaffold is predicted to enhance antibacterial activity against Gram-positive organisms [1]. This compound serves as a core scaffold for synthesizing a series of 5-substituted amino derivatives for evaluation against Staphylococcus aureus, Bacillus subtilis, and drug-resistant Gram-positive strains. Related antimycobacterial imidazo[1,2-c]pyrimidines have demonstrated MIC values of 2–20 μg/mL against M. tuberculosis H37Rv, and the 7-methyl substitution pattern is expected to maintain or improve this activity window based on the QSAR-predicted favorable electronic contribution [2].

Nucleoside Analog and Antiviral Agent Synthesis

The imidazo[1,2-c]pyrimidine scaffold has been employed as a base-modified nucleoside core for antiviral evaluation, with imidazo[1,2-c]pyrimidine nucleosides demonstrating anti-HBV activity in 2.2.15 cell-based assays [1]. The 5-amino-7-methyl substitution on the target compound provides a purine-isosteric framework suitable for N-glycosylation at the imidazole nitrogen, generating nucleoside analogs that mimic adenosine or guanosine. The 7-methyl group introduces steric and electronic modulation that differentiates these nucleosides from unsubstituted analogs in terms of substrate recognition by viral and cellular kinases [2].

mGlu5 Positive Allosteric Modulator (PAM) Scaffold Development

The dihydroimidazopyrimidinone subclass of the imidazo[1,2-c]pyrimidine family has produced mGlu5 PAMs with in vivo efficacy in psychosis models [1]. While the reported leads (e.g., compound 4a) are imidazopyrimidinones rather than 5-amino derivatives, the target compound 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine can serve as a versatile intermediate for accessing both the imidazopyrimidinone and dihydroimidazopyrimidinone chemotypes through hydrolysis of the 5-amine to the corresponding 5-one or through alternative synthetic transformations. The 7-methyl substituent matches the substitution pattern found in several active mGlu5 PAMs, and the 2,3-dihydro saturation state is preferred for this target class [2].

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